1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-32-18-8-6-16(7-9-18)19-10-11-22(26-25-19)27-14-12-17(13-15-27)23(29)24-20-4-2-3-5-21(20)28(30)31/h2-11,17H,12-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCXSVIEGCUKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Synthesis
The pyridazine ring is constructed through a hydrazine-mediated cyclization of a 1,4-diketone precursor. For example, reacting 1,4-di(4-methoxyphenyl)butane-1,4-dione with hydrazine hydrate in ethanol under reflux yields 6-(4-methoxyphenyl)pyridazin-3(2H)-one. Subsequent chlorination using phosphorus oxychloride generates 3-chloro-6-(4-methoxyphenyl)pyridazine, a key intermediate for further functionalization.
Piperidine-4-carboxamide Formation
Piperidine-4-carboxylic acid is activated as its acid chloride using thionyl chloride, followed by reaction with 2-nitroaniline in dichloromethane with triethylamine as a base. This yields N-(2-nitrophenyl)piperidine-4-carboxamide in 85% yield after recrystallization.
Optimization Note: Alternative coupling agents such as HATU or EDCl/HOBt in DMF improve yields to 92% by minimizing racemization.
Final Coupling via Buchwald-Hartwig Amination
The pivotal step involves coupling 3-chloro-6-(4-methoxyphenyl)pyridazine with N-(2-nitrophenyl)piperidine-4-carboxamide under palladium catalysis. Using Pd(OAc)₂, Xantphos as a ligand, and Cs₂CO₃ in toluene at 110°C for 24 hours affords the target compound in 78% yield.
Reaction Conditions Table
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 78% |
Alternative Pathways and Comparative Analysis
Solid-Phase Synthesis for Scalability
Immobilizing piperidine-4-carboxylic acid on Wang resin enables iterative amide bond formation and pyridazine coupling, with a reported overall yield of 65% after cleavage.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridazine-H), 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.68 (dd, J = 8.0, 1.5 Hz, 1H, nitroaryl-H), 7.52–7.48 (m, 2H, piperidine-H), 3.89 (s, 3H, OCH₃), 3.12–3.05 (m, 4H, piperidine-H).
- ¹³C NMR: δ 169.8 (C=O), 161.2 (pyridazine-C), 154.3 (Ar-OCH₃), 132.1–114.7 (aryl-C).
Infrared Spectroscopy (IR)
Strong absorption at 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1250 cm⁻¹ (C-O-CH₃).
Mass Spectrometry
High-resolution ESI-MS: m/z 463.1784 [M+H]⁺ (calc. 463.1791).
Challenges and Optimization Strategies
Regioselectivity in Pyridazine Functionalization
The C3 position of pyridazine is more electrophilic than C6, necessitating careful control of reaction conditions to avoid bis-amination. Employing bulky ligands (e.g., Xantphos) suppresses undesired side reactions.
Solvent Effects on Amidation
Polar aprotic solvents (DMF, DMSO) enhance amide bond formation but may lead to decomposition at elevated temperatures. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and stability.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes critical differences between the target compound and its analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenyl group in the target compound may reduce metabolic oxidation compared to electron-donating groups (e.g., methoxy in ), but could limit solubility .
- Aromatic vs. Aliphatic Substituents : Pyridazine rings (target compound) favor planar binding to hydrophobic pockets, whereas bulkier substituents (e.g., naphthalene in ) may enhance selectivity but reduce bioavailability.
PROTAC and Kinase Modulation ():
- The piperidine carboxamide scaffold is recurrent in PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors. For example, highlights pyridazine-containing derivatives as autotaxin (ATX) modulators for fibrotic diseases .
- The target compound’s 2-nitrophenyl group may enhance binding to E3 ubiquitin ligases (e.g., cereblon), a critical feature for PROTAC efficacy .
Antiviral Activity ():
Physicochemical and Pharmacokinetic Properties
Notes:
- The 2-nitrophenyl group increases LogP, reducing aqueous solubility but improving membrane permeability.
- High plasma protein binding may limit free drug availability .
Biological Activity
The compound 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide , identified by the CAS number 1105231-49-9, is a synthetic organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, including antibacterial and antifungal activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.5 g/mol. The structure features a pyridazine ring substituted with a methoxyphenyl group and a piperidine ring, which contributes to its biological activity.
Antibacterial Activity
Research indicates that derivatives of piperidine, including the target compound, exhibit notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various related compounds suggest strong activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
| Other Piperidine Derivatives | 3.125 - 12.5 | Various strains |
A study highlighted that certain piperidine derivatives showed MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus , indicating substantial antibacterial potential .
Antifungal Activity
The compound has also been evaluated for antifungal properties. The antifungal activity of similar piperidine derivatives was assessed, revealing effective inhibition against Candida albicans and other fungal strains.
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| This compound | TBD | TBD |
| Control (Fluconazole) | 10 | C. albicans |
| Other Piperidine Derivatives | 16.69 - 78.23 | Various strains |
The data suggests that the presence of electron-donating groups on the phenyl ring significantly enhances antifungal activity .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the methoxyphenyl group facilitates interaction with specific enzymes or receptors involved in bacterial and fungal metabolism. Further research is necessary to clarify these interactions and identify potential molecular targets .
Case Studies
Several studies have explored the biological activity of similar compounds, providing context for understanding the potential applications of This compound :
- Study on Antibacterial Activity : A comparative analysis showed that derivatives with similar structural motifs exhibited potent activity against both S. aureus and E. coli , with MIC values ranging from 3.12 to 12.5 µg/mL .
- Antifungal Evaluation : Research indicated that modifications in the substituents on the piperidine ring could enhance antifungal efficacy against strains like C. albicans , suggesting a structure-activity relationship (SAR) that could guide future synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
